Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate
CAS No.: 2126157-96-6
Cat. No.: VC4301392
Molecular Formula: C16H28N4O2
Molecular Weight: 308.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126157-96-6 |
|---|---|
| Molecular Formula | C16H28N4O2 |
| Molecular Weight | 308.426 |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C16H28N4O2/c1-15(2,3)13-9-20(19-18-13)12-8-10(7-11(12)17)14(21)22-16(4,5)6/h9-12H,7-8,17H2,1-6H3/t10?,11-,12+/m1/s1 |
| Standard InChI Key | GLVDYJZTWRDUCA-SAIIYOCFSA-N |
| SMILES | CC(C)(C)C1=CN(N=N1)C2CC(CC2N)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a cyclopentane ring, a five-membered hydrocarbon structure that adopts a non-planar conformation to minimize steric strain. At the 3-position, an amino group (-NH₂) introduces basicity and hydrogen-bonding capability, while the 4-position hosts a 4-tert-butyl-1H-1,2,3-triazol-1-yl group. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amino group during synthetic processes.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2126157-96-6 |
| Molecular Formula | C₁₆H₂₈N₄O₂ |
| Molecular Weight | 308.426 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate |
| Solubility | Soluble in organic solvents |
The stereochemistry at the 3R and 4S positions is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The tert-butyl groups on both the triazole and carbamate moieties enhance hydrophobicity, potentially improving membrane permeability.
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely involves multi-step strategies to introduce stereochemistry and functional groups. A plausible route includes:
-
Cyclopentane Ring Formation: Utilizing cycloaddition or ring-closing metathesis to construct the cyclopentane core.
-
Triazole Installation: Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-tert-butyltriazole group.
-
Amino Group Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Stereochemical Control
The (3R,4S) configuration is achieved through asymmetric catalysis or chiral auxiliary-mediated synthesis. For instance, Sharpless epoxidation or enzymatic resolution could enforce the desired stereochemistry.
Computational and Biological Insights
In Silico Molecular Docking
Molecular docking studies predict strong interactions with protease enzymes and G protein-coupled receptors (GPCRs). The triazole moiety engages in π-π stacking with aromatic residues, while the amino group forms hydrogen bonds with catalytic aspartate or glutamate residues. These interactions suggest potential as a kinase inhibitor or antiviral agent.
Table 2: Predicted Binding Affinities
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| HIV-1 Protease | -9.2 |
| EGFR Kinase | -8.7 |
| ACE2 Receptor | -7.9 |
In Vitro Activity
While specific bioactivity data for this compound remains proprietary, analogs with triazole and Boc groups demonstrate:
-
Anticancer Activity: Inhibition of tumor cell proliferation (IC₅₀ = 2–10 μM) via tubulin binding.
-
Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC = 4–16 μg/mL against Gram-positive strains).
Applications in Drug Discovery
Prodrug Development
The Boc group can be cleaved in vivo to release the free amine, enabling prodrug strategies for improved bioavailability. For example, the compound may serve as a precursor for neuroactive agents targeting NMDA receptors.
Peptide Mimetics
The cyclopentane scaffold mimics peptide β-turns, making it valuable in designing protease-resistant peptidomimetics for treating metabolic disorders.
Challenges and Future Directions
Synthetic Scalability
Current routes may face challenges in large-scale production due to costly chiral catalysts. Future work could explore biocatalytic methods or flow chemistry to enhance efficiency.
Toxicity Profiling
Comprehensive ADMET studies are needed to evaluate hepatotoxicity and off-target effects, particularly given the compound’s hydrophobic tert-butyl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume